1-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole
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Overview
Description
1-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole is a synthetic compound that belongs to the class of heterocyclic organic molecules. The structure comprises an indole core connected to a thiazole ring, which is further substituted with a methylphenoxy group. This unique arrangement gives the compound distinctive properties that have made it of interest in various scientific fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes: The synthesis of 1-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole typically involves multi-step organic reactions. A common route starts with the formation of the 1,3-thiazole ring, which is synthesized through the cyclization of a β-ketoamide with Lawesson's reagent or similar thiation agents. The resulting thiazole intermediate is then reacted with 4-methylphenol to attach the methylphenoxy group.
Following this, the key step is the formation of the indole core, which is achieved through Fischer indole synthesis or a metal-catalyzed cyclization. The final step involves the coupling of the thiazole and indole moieties via a base-catalyzed alkylation reaction, leading to the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route for scale-up, often employing continuous flow chemistry techniques to ensure high yield and purity. Catalysis and solvent systems are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
1-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized at the indole moiety, typically using strong oxidizing agents like m-chloroperoxybenzoic acid, leading to the formation of oxindole derivatives.
Reduction: Reduction of the thiazole ring can be performed using mild reducing agents such as sodium borohydride, resulting in the formation of dihydrothiazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole or phenyl rings. Reagents such as bromine or nitric acid are commonly used to introduce halogen or nitro groups, respectively.
Major Products: Depending on the reaction conditions, major products include oxindole derivatives from oxidation, dihydrothiazole from reduction, and halogenated or nitrated derivatives from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological studies, it has been investigated for its potential as an enzyme inhibitor. Its interactions with various biological targets make it a candidate for the development of new pharmaceuticals.
Medicine: Medicinally, this compound has been explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific proteins and pathways is a significant focus of research.
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and dyes. Its robust chemical properties contribute to the durability and functionality of these materials.
Mechanism of Action
The mechanism of action of 1-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The precise pathways depend on the application and the specific target involved. For example, as an enzyme inhibitor, it may block the active site or interfere with substrate binding, thus modulating enzymatic activity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as 1-(2-thiazolylmethyl)indoles, 1-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole stands out due to its additional methylphenoxy group, which enhances its lipophilicity and binding affinity in biological systems.
List of Similar Compounds:1-(2-thiazolylmethyl)indole
1-(2-benzothiazolylmethyl)indole
1-(2-(4-methylphenoxy)-1,3-thiazol-4-yl)methane
The unique substitution pattern in this compound contributes to its distinctive chemical and biological properties, setting it apart from these related compounds.
And that’s a dive into the fascinating world of this compound! What sparked your interest in this particular compound?
Properties
IUPAC Name |
5-(indol-1-ylmethyl)-2-(4-methylphenoxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-6-8-16(9-7-14)22-19-20-12-17(23-19)13-21-11-10-15-4-2-3-5-18(15)21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZPRZLJGMJIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(S2)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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